molecular formula C20H18N4O2S B13959970 Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)- CAS No. 58658-24-5

Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-

Cat. No.: B13959970
CAS No.: 58658-24-5
M. Wt: 378.4 g/mol
InChI Key: MCMMOFGKORHSCY-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- is a complex organic compound that contains a total of 45 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of certain types of leukemia . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and cell division .

Properties

CAS No.

58658-24-5

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[(2-aminoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-11-6-13(21)12-17(19)20/h2-12,24H,21H2,1H3,(H,22,23)

InChI Key

MCMMOFGKORHSCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)N

Origin of Product

United States

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